molecular formula C6H8FN3 B577875 N-Ethyl-5-fluoropyrimidin-2-amine CAS No. 1289386-10-2

N-Ethyl-5-fluoropyrimidin-2-amine

Cat. No.: B577875
CAS No.: 1289386-10-2
M. Wt: 141.149
InChI Key: SGAGTLALNMXHSE-UHFFFAOYSA-N
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Description

N-Ethyl-5-fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Scientific Research Applications

N-Ethyl-5-fluoropyrimidin-2-amine has several scientific research applications:

Safety and Hazards

“N-Ethyl-5-fluoropyrimidin-2-amine” is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The signal word for this compound is "Warning" .

Future Directions

The future directions for “N-Ethyl-5-fluoropyrimidin-2-amine” could involve its use in the synthesis of new compounds with potential antitrypanosomal and antiplasmodial activities . Another potential direction could be the development of new synthetic methods for its preparation .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of “this compound”. For instance, one paper discusses the preparation of novel 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities . Another paper presents a new method for the selective fluorination of 2-aminopyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-fluoropyrimidin-2-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethylamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, imines, and enamines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Ethyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease processes. The fluorine atom in the compound enhances its binding affinity and selectivity towards the target molecules, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl and fluorine groups, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity and membrane permeability, while the fluorine atom improves its metabolic stability and binding affinity to target molecules .

Properties

IUPAC Name

N-ethyl-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGTLALNMXHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693781
Record name N-Ethyl-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-10-2
Record name N-Ethyl-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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